16-Acetoxy-7alpha-methoxyroyleanone

Description

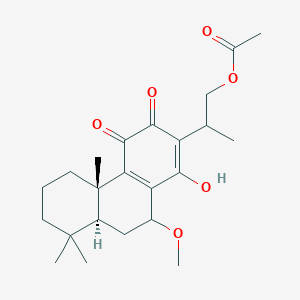

16-Acetoxy-7α-methoxyroyleanone (16-AC-7-MR; CAS 109974-33-6) is an abietane-type diterpenoid characterized by a tricyclic aromatic framework with oxygenated functional groups. Its IUPAC name, 14-hydroxy-7-methoxy-11,12-dioxoabieta-8,13-dien-16-yl acetate, highlights its structural features: a methoxy group at position 7α, an acetoxy group at position 16, and ketone moieties at positions 11 and 12.

Properties

CAS No. |

109974-33-6 |

|---|---|

Molecular Formula |

C23H32O6 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

2-[(4bS,8aS)-1-hydroxy-10-methoxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl]propyl acetate |

InChI |

InChI=1S/C23H32O6/c1-12(11-29-13(2)24)16-19(25)17-14(28-6)10-15-22(3,4)8-7-9-23(15,5)18(17)21(27)20(16)26/h12,14-15,25H,7-11H2,1-6H3/t12?,14?,15-,23-/m0/s1 |

InChI Key |

IFFRMUPHOJDCJS-RXIKFYCZSA-N |

SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O |

Isomeric SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3CC2OC)(C)C)C)O |

Canonical SMILES |

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2OC)(C)C)C)O |

Synonyms |

16-AC-7-MR 16-acetoxy-7 alpha-methoxyroyleanone 16-acetoxy-7-methoxyroyleanone |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Physicochemical Properties (from ):

- Molecular formula : Inferred as C₂₂H₂₈O₆ (abietane backbone + substituents).

- Boiling point : 507.3°C at 760 mmHg.

- Density : 1.19 g/cm³.

- Flash point : 166.6°C.

- Polar surface area (PSA) : 89.9 Ų, indicating moderate polarity .

The compound’s high boiling point and density suggest strong intermolecular interactions, likely due to hydrogen bonding from its acetoxy and methoxy groups.

Comparison with Structurally Similar Compounds

Royleanone Derivatives

Royleanone-type diterpenoids share a core abietane skeleton but differ in substituent patterns:

Structural Insights :

Kaurane and Labdane Diterpenes

Compounds from exhibit distinct diterpenoid frameworks but share oxygenated functional groups:

Key Differences :

- Skeleton : Kaurane diterpenes (e.g., ent-7α,18-dihydroxy-15-oxokaur-16-ene) have a bicyclic structure, whereas labdane diterpenes (e.g., ent-6β,8α-dihydroxy labda-13(16),14-diene) are tricyclic but lack the aromatic ketones seen in abietanes like 16-AC-7-MR.

- Functionalization : 16-AC-7-MR’s 11,12-diketone system is absent in kaurane/labdane analogs, reducing its electrophilic reactivity .

Other Abietane Analogs

Athonolone (ent-7α,17,18-trihydroxy-9,(11)-ene-12-one) shares a hydroxylated abietane backbone but features a conjugated enone system (9,11-ene-12-one) instead of 16-AC-7-MR’s acetoxy-methoxy combination. This enone system may confer greater reactivity in redox reactions .

Data Table: Structural and Physicochemical Comparison

| Property | 16-Acetoxy-7α-methoxyroyleanone | 7α-Acetoxy-6β-hydroxy-12-O-(4-Cl)benzoylroyleanone III.6 | ent-7α,18-Dihydroxy-15-oxokaur-16-ene |

|---|---|---|---|

| Skeleton | Abietane | Abietane | Kaurane |

| Key Substituents | 7α-Methoxy, 16-acetoxy | 7α-Acetoxy, 6β-hydroxy, 12-O-(4-Cl)benzoyl | 7α,18-Dihydroxy, 15-oxo |

| Melting Point | N/A | 221–223°C | N/A |

| Boiling Point | 507.3°C | N/A | N/A |

| Polar Surface Area | 89.9 Ų | N/A | N/A |

Research Findings and Implications

- Synthetic Accessibility: While details synthesis routes for phenolic compounds (e.g., Irisquinone), 16-AC-7-MR’s complex oxygenation pattern likely requires multi-step regioselective functionalization, akin to the chloro-benzoylation described in .

- Spectroscopic Characterization: NMR and MS data (e.g., δH and m/z values in and ) are critical for confirming substituent positions in diterpenoids, particularly for distinguishing α/β stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.